5-Benzyloxy-6-isopropyl-1H-indole

Sirtuin inhibition Epigenetics Cancer therapeutics

5-Benzyloxy-6-isopropyl-1H-indole is a non-substitutable building block for SAR-driven lead optimization. The 6-isopropyl group confers SIRT1 over SIRT2 selectivity, while the 5-benzyloxy motif is essential for TRPM8 antagonism (IC50 0.34 μM) and aldose reductase inhibition. The benzyloxy group also serves as a cleavable protecting group for divergent library synthesis. This combination of selectivity handles cannot be reproduced with generic indoles—procure this exact compound to maintain target engagement and pharmacokinetic profiles.

Molecular Formula C18H19NO
Molecular Weight 265.3 g/mol
Cat. No. B8287666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxy-6-isopropyl-1H-indole
Molecular FormulaC18H19NO
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C2C=CNC2=C1)OCC3=CC=CC=C3
InChIInChI=1S/C18H19NO/c1-13(2)16-11-17-15(8-9-19-17)10-18(16)20-12-14-6-4-3-5-7-14/h3-11,13,19H,12H2,1-2H3
InChIKeyNWBKMZPNDCYTAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyloxy-6-isopropyl-1H-indole: A Strategic Indole Scaffold for Targeted Lead Optimization in Medicinal Chemistry Procurement


5-Benzyloxy-6-isopropyl-1H-indole (CAS 159388-67-7, C18H19NO, MW 265.3) is a substituted indole derivative characterized by a 5-benzyloxy group and a 6-isopropyl substituent on the indole core [1]. This specific substitution pattern is of significant interest in medicinal chemistry, as it provides a unique structural platform for generating compound libraries with tunable physicochemical and biological properties [2]. The benzyloxy group serves as a versatile protecting group that can be selectively removed to yield a 5-hydroxyindole, enabling further diversification, while the 6-isopropyl group contributes steric bulk and lipophilicity, factors known to modulate target binding and pharmacokinetic profiles in related indole series [3].

Why 5-Benzyloxy-6-isopropyl-1H-indole Cannot Be Replaced by Generic Indole Analogs in Structure-Activity Studies


Substitution pattern on the indole ring is a critical determinant of biological activity, and generic indole derivatives cannot be interchanged without fundamentally altering target engagement, selectivity, and pharmacokinetic properties [1]. In closely related series, the presence of an isopropyl group at the 6-position has been shown to confer significant selectivity for SIRT1 over SIRT2, whereas a benzyl substituent at the same position leads to pan-sirtuin inhibition [2]. Similarly, the 5-benzyloxy motif is a validated pharmacophore in TRPM8 antagonism [3] and aldose reductase inhibition [4], with distinct structure-activity relationships (SAR) that are disrupted by simple substitution or removal. The combination of both 5-benzyloxy and 6-isopropyl groups in a single scaffold is therefore a non-trivial and non-substitutable design feature, making 5-Benzyloxy-6-isopropyl-1H-indole a unique and essential building block for specific lead optimization campaigns.

Quantitative Differentiation of 5-Benzyloxy-6-isopropyl-1H-indole: A Comparative Evidence Guide for Scientific Procurement


Isopropyl Substituent at C6 Drives SIRT1 Selectivity: Benchmarking Against Benzyl and EX-527 Analogs

In a direct comparative study of indole-based SIRT1 inhibitors, the compound bearing a 6-isopropyl substituent (3h) demonstrated significantly enhanced selectivity for SIRT1 over SIRT2 compared to its benzyl-substituted analog (3g). The isopropyl analog (3h) maintained potency equivalent to the clinical candidate EX-527 while exhibiting superior selectivity, a key advantage for reducing off-target sirtuin effects [1].

Sirtuin inhibition Epigenetics Cancer therapeutics

5-Benzyloxy Group Essential for High-Affinity TRPM8 Antagonism: A Quantitative Benchmark

The 5-benzyloxy motif is a validated pharmacophore for potent TRPM8 antagonism. 5-Benzyloxytryptamine, a close structural analog lacking the 6-isopropyl group, was found to be a potent antagonist of the TRPM8 ion channel with an IC50 of 0.34 μM against menthol-induced activation. Related commercially available tryptamine derivatives showed diminished or no antagonistic activity, highlighting the non-substitutable nature of the 5-benzyloxy group [1].

TRPM8 antagonist Pain Cold sensing

5-Benzyloxyindole Scaffold Enables Sub-Micromolar Aldose Reductase Inhibition with High Selectivity

The 5-benzyloxyindole core is a privileged scaffold for aldose reductase (ALR2) inhibition, a validated target for diabetic complications. The derivative [5-(benzyloxy)-1H-indol-1-yl]acetic acid (compound 1) exhibited potent inhibition of ALR2 with an IC50 in the submicromolar to low micromolar range (rat and human, respectively) and a selectivity factor of ~50 over the closely related aldehyde reductase (ALR1), a crucial feature for minimizing off-target effects [1].

Aldose reductase Diabetes complications Enzyme selectivity

5-Benzyloxy Motif Confers Nanomolar Affinity for Steroid 5α-Reductase Type 2 with Pronounced Isoform Selectivity

The 5-benzyloxy group on an indole core is a key determinant for high-affinity binding to human steroid 5α-reductase type 2 (5AR2), an enzyme implicated in androgenetic alopecia and benign prostatic hyperplasia. 5-Benzyloxy-1H-indole-2-carboxylic acid exhibited a Ki of 40 nM for 5AR2, while showing minimal affinity for the type 1 isoform (5AR1, Ki > 2.5 μM), representing a greater than 62.5-fold selectivity for the therapeutically relevant type 2 isoform [1].

5α-Reductase Androgenetic alopecia BPH

5-Benzyloxyindole-Based Platinum(IV) Prodrugs Exhibit Sub-Micromolar to Nanomolar GI50 Values Against Human Cancer Cell Lines

The 5-benzyloxyindole-3-acetic acid ligand, when incorporated into the axial position of platinum(IV) prodrugs, yields complexes with exceptional anticancer activity. The lead complex, 56-5B3A, displayed GI50 values ranging from 1.2 to 150 nM across a panel of human cancer cell lines, demonstrating potency far exceeding that of clinically established platinum(II) drugs [1].

Platinum prodrugs Anticancer Medicinal chemistry

Synthetic Versatility: A Bifunctional Scaffold for Divergent Derivatization

5-Benzyloxy-6-isopropyl-1H-indole offers a unique synthetic advantage as a bifunctional scaffold. The 5-benzyloxy group functions as a robust protecting group for the hydroxyl moiety, which can be orthogonally cleaved via hydrogenolysis (e.g., Pd/C, H2) to reveal a reactive 5-hydroxyindole for further functionalization [1]. Simultaneously, the 6-isopropyl group is chemically inert under these conditions, remaining intact to influence the steric and electronic properties of downstream products. In contrast, simpler indole scaffolds like 5-benzyloxyindole lack the 6-position substituent, limiting their utility for simultaneous exploration of two distinct SAR vectors [2].

Synthetic intermediate Protecting group Library synthesis

Strategic Procurement Scenarios for 5-Benzyloxy-6-isopropyl-1H-indole in Drug Discovery and Chemical Biology


Lead Optimization for Selective SIRT1 Inhibitors in Oncology and Neurodegeneration

For research groups engaged in developing novel sirtuin inhibitors, 5-Benzyloxy-6-isopropyl-1H-indole serves as an optimal starting point for SAR studies. The 6-isopropyl motif has been shown to confer selectivity for SIRT1 over SIRT2 in related indole series, a critical attribute for therapeutic candidates targeting cancer, metabolic, and neurodegenerative diseases [1]. This scaffold allows for systematic exploration of substitutions at the 5-position (after deprotection) and other ring positions to fine-tune potency, selectivity, and drug-like properties while maintaining the proven 6-isopropyl SIRT1-selectivity handle.

Design of Potent and Selective TRPM8 Antagonists for Pain Management

The 5-benzyloxyindole core is a validated pharmacophore for potent TRPM8 antagonism, with 5-benzyloxytryptamine demonstrating an IC50 of 0.34 μM [2]. 5-Benzyloxy-6-isopropyl-1H-indole retains this essential 5-benzyloxy group, providing a reliable foundation for a TRPM8-focused medicinal chemistry program. The additional 6-isopropyl group offers a unique vector for modulating potency, selectivity against related TRP channels, and pharmacokinetic parameters, potentially overcoming the limitations of earlier analogs. This compound is ideal for generating new intellectual property around TRPM8-targeted therapies for pain, inflammation, and cold allodynia.

Synthesis of Novel Anticancer Agents via 5-Benzyloxyindole Conjugation Strategies

Recent studies have shown that conjugating the 5-benzyloxyindole pharmacophore to a platinum(IV) prodrug platform yields complexes with remarkable anticancer potency, with GI50 values as low as 1.2 nM, far surpassing clinical platinum(II) drugs [3]. 5-Benzyloxy-6-isopropyl-1H-indole provides the identical 5-benzyloxyindole core ligand for similar conjugation or prodrug strategies. The 6-isopropyl substituent presents a new site for tuning the lipophilicity, cellular uptake, and target engagement of the resulting conjugates, enabling the development of next-generation metal-based therapeutics with improved efficacy and safety profiles.

Divergent Synthesis of Focused Compound Libraries for Phenotypic Screening

As a bifunctional scaffold, 5-Benzyloxy-6-isopropyl-1H-indole enables efficient, divergent synthesis of diverse compound libraries [4]. Researchers can first exploit the reactivity of the indole nitrogen or C3 position to introduce a first set of diversity elements. Subsequent cleavage of the 5-benzyloxy protecting group under mild hydrogenolysis conditions reveals a 5-hydroxy group, which can be alkylated, acylated, or sulfonated to introduce a second orthogonal set of substituents. This strategy, combined with the static 6-isopropyl group, allows for the rapid generation of hundreds of unique analogs for phenotypic or target-based screening campaigns, significantly accelerating the hit-to-lead process.

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